N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide
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Overview
Description
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group, a methoxycyclohexyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide typically involves multiple steps:
Formation of the Dimethylphenyl Group: This step involves the alkylation of a phenyl ring with methyl groups. Common reagents include methyl iodide and a strong base like sodium hydride.
Introduction of the Methoxycyclohexyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclohexyl halide reacts with methoxide ion.
Formation of the Prop-2-enamide Moiety: This involves the reaction of an appropriate amine with acryloyl chloride under basic conditions to form the prop-2-enamide group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are carefully chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-Dimethylphenyl)methyl]formamide: Shares the dimethylphenyl group but lacks the methoxycyclohexyl and prop-2-enamide moieties.
N-(4-Methoxycyclohexyl)acetamide: Contains the methoxycyclohexyl group but differs in the acetamide moiety.
N-[(2,4-Dimethylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of the prop-2-enamide moiety.
Uniqueness
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-5-19(21)20(17-8-10-18(22-4)11-9-17)13-16-7-6-14(2)12-15(16)3/h5-7,12,17-18H,1,8-11,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMOAVPPISROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C2CCC(CC2)OC)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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